Cas no 1036577-87-3 (2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid)
2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2,6-dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid
- NE49006
- 2,6-dichloro-3-(propan-2-ylsulfamoyl)benzoic acid
- Z237744468
- 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid
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- Inchi: 1S/C10H11Cl2NO4S/c1-5(2)13-18(16,17)7-4-3-6(11)8(9(7)12)10(14)15/h3-5,13H,1-2H3,(H,14,15)
- InChI Key: BCASULWFHPZNBV-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)O)=C(C=CC=1S(NC(C)C)(=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 407
- XLogP3: 2.5
- Topological Polar Surface Area: 91.8
2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B420650-25mg |
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic Acid |
1036577-87-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B420650-50mg |
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic Acid |
1036577-87-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B420650-250mg |
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic Acid |
1036577-87-3 | 250mg |
$ 275.00 | 2022-06-07 | ||
| A2B Chem LLC | AV67518-50mg |
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid |
1036577-87-3 | 95% | 50mg |
$91.00 | 2024-04-20 | |
| A2B Chem LLC | AV67518-100mg |
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid |
1036577-87-3 | 95% | 100mg |
$123.00 | 2024-04-20 | |
| A2B Chem LLC | AV67518-250mg |
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid |
1036577-87-3 | 95% | 250mg |
$158.00 | 2024-04-20 | |
| A2B Chem LLC | AV67518-500mg |
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid |
1036577-87-3 | 95% | 500mg |
$265.00 | 2024-04-20 | |
| A2B Chem LLC | AV67518-1g |
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid |
1036577-87-3 | 95% | 1g |
$366.00 | 2024-04-20 | |
| A2B Chem LLC | AV67518-2.5g |
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid |
1036577-87-3 | 95% | 2.5g |
$682.00 | 2024-04-20 | |
| 1PlusChem | 1P01AH32-50mg |
2,6-dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid |
1036577-87-3 | 95% | 50mg |
$124.00 | 2023-12-26 |
2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid
Introduction to 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid (CAS No. 1036577-87-3)
2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid, identified by the CAS number 1036577-87-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of sulfamoylbenzoic acids, a subclass known for its diverse biological activities and potential therapeutic applications. The structural features of 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid, particularly the presence of chlorine substituents at the 2 and 6 positions of the benzene ring and a propyl group linked to the sulfamoyl moiety, contribute to its unique chemical properties and reactivity.
The synthesis of 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid involves a series of carefully orchestrated chemical reactions that highlight the precision required in medicinal chemistry. The process typically begins with the chlorination of benzoic acid derivatives, followed by sulfamoylation and subsequent alkylation. Each step must be meticulously controlled to ensure high yield and purity, which are critical for subsequent biological evaluations. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance efficiency and minimize side products.
In recent years, 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid has been explored for its potential in various pharmacological contexts. One of the most promising areas is its role as an intermediate in the development of novel therapeutic agents. Researchers have investigated its efficacy in modulating inflammatory pathways, particularly by interacting with enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase). The chlorine atoms at the 2 and 6 positions are strategically positioned to allow for hydrogen bonding interactions with biological targets, enhancing binding affinity.
Moreover, the propyl group attached to the sulfamoyl moiety introduces a hydrophobic region that can influence membrane permeability and metabolic stability. This structural feature has been leveraged in designing molecules with improved pharmacokinetic profiles. Preclinical studies have demonstrated that derivatives of 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid exhibit significant anti-inflammatory properties, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit key pro-inflammatory cytokines has been a focal point of investigation.
The sulfamoyl group itself is a well-documented pharmacophore in drug discovery, known for its ability to enhance binding interactions with biological targets. In the case of 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid, this group provides a critical anchor point for further derivatization. Researchers have synthesized numerous analogs by varying substituents on the benzoic acid core and the sulfamoyl moiety. These modifications have led to compounds with enhanced potency and selectivity. For instance, replacing the propyl group with more polar or aromatic moieties has resulted in derivatives with improved solubility and bioavailability.
Computational chemistry has played a pivotal role in understanding the molecular interactions of 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid. Molecular docking studies have revealed that this compound can bind effectively to various protein targets, including enzymes involved in metabolic pathways and receptors mediating inflammatory responses. These virtual screening approaches have accelerated the identification of lead compounds for further optimization. Additionally, quantum mechanical calculations have provided insights into the electronic structure and reactivity of this molecule, aiding in the design of more efficient synthetic routes.
Recent advancements in biocatalysis have also been applied to the synthesis of 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid. Enzymatic methods offer a greener and more sustainable alternative to traditional chemical synthesis, reducing waste generation and energy consumption. For example, biocatalytic sulfamoylation using engineered enzymes has been successfully employed to introduce the sulfamoyl group into benzoic acid derivatives with high regioselectivity. This approach aligns with global efforts towards sustainable chemistry and environmental responsibility.
The potential applications of 2,6-Dichloro-3-(propan-2-yl)sulfamoylbenzoic Acid extend beyond inflammation modulation. Preliminary studies suggest that this compound may exhibit antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis. The chlorine atoms can interact with bacterial enzymes involved in peptidoglycan cross-linking, leading to cell lysis. This finding opens up new avenues for developing novel antibiotics or antimicrobial agents targeting resistant strains.
In conclusion,2,6-Dichloro-3-(propan-2-y lsulfamoylbenzoic Acid (CAS No. 1036577 - 87 - 3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features enable diverse biological activities, making it a valuable scaffold for drug development. Ongoing studies continue to explore its mechanisms of action and therapeutic applications across various disease states. As research progresses,this compound is poised to contribute substantially to advancements in medicinal chemistry and therapeutic innovation.
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